Technical Guide: Characterization and Synthesis of 3,6-Dipropyl-1,4-dioxane-2,5-dione
Technical Guide: Characterization and Synthesis of 3,6-Dipropyl-1,4-dioxane-2,5-dione
[1]
Executive Summary
This guide details the technical characterization, synthesis, and polymerization potential of 3,6-Dipropyl-1,4-dioxane-2,5-dione (CAS 24985-61-3).[1] Often referred to as "propyl-glycolide" or the cyclic dimer of
Unlike the methyl-substituted lactide, the propyl-substituted analogue introduces significant steric bulk and side-chain flexibility, altering crystallization kinetics, solubility, and hydrolytic degradation rates.[1] This guide provides researchers with a self-validating framework for synthesizing, purifying, and characterizing this monomer to pharmaceutical standards.[1]
Molecular Identity & Structural Logic[2]
The molecule is a six-membered heterocyclic ring containing two ester linkages.[1] It exists as a rigid boat/chair conformation in solution. The presence of two chiral centers (at C3 and C6) gives rise to three stereoisomers:
-
(3S, 6S)-3,6-Dipropyl-1,4-dioxane-2,5-dione (L-isomer)[1]
-
(3R, 6R)-3,6-Dipropyl-1,4-dioxane-2,5-dione (D-isomer)
-
(3R, 6S)-3,6-Dipropyl-1,4-dioxane-2,5-dione (Meso-isomer)[1]
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | 3,6-Dipropyl-1,4-dioxane-2,5-dione | |
| Molecular Formula | ||
| Molecular Weight | 200.23 g/mol | |
| Precursor | 2-Hydroxyvaleric acid | |
| Solubility | Soluble in THF, CHCl | Insoluble in water |
| Melting Point | Diastereomer dependent | Meso typically lower than Racemic |
| Appearance | White to off-white crystalline solid | Hygroscopic |
Synthesis & Purification Protocol
The synthesis follows a thermodynamic "backbiting" mechanism. Direct condensation of 2-hydroxyvaleric acid yields linear oligomers.[1] To force ring closure, high heat and low pressure are applied in the presence of a transesterification catalyst.
Synthesis Workflow (Step-by-Step)
-
Oligomerization:
-
Cyclodepolymerization (The "Backbiting" Step):
-
Catalyst: Add 1.0 wt% Zinc Oxide (ZnO) or Tin(II) 2-ethylhexanoate (Sn(Oct)
).[1] -
Reaction: Heat to 220–250°C under high vacuum (< 5 mbar).
-
Collection: The cyclic dimer distills over as it forms. Collect the crude distillate in a cooled receiver.
-
-
Purification (Critical for Polymerization Grade):
-
Recrystallization: Dissolve crude solid in boiling ethyl acetate. Cool slowly to 4°C. Filter crystals under inert atmosphere.
-
Drying: Vacuum dry at 40°C over P
O for 24 hours.
-
Visualization of Synthesis Logic
Figure 1: Thermochemical pathway from monomer to purified cyclic dimer via oligomeric intermediate.[1]
Structural Characterization Protocols
To validate the identity and purity of the synthesized dimer, the following multi-modal analysis is required.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinguishing the cyclic dimer from linear oligomers and determining stereochemical purity (meso vs. racemic).
Predicted
-
4.8 – 5.0 ppm (2H, t or dd): Methine protons (
-CH) of the ring.[1] Note: The meso isomer often shows a shift distinct from the racemic pair due to magnetic anisotropy. -
1.8 – 2.0 ppm (4H, m):
-methylene protons of the propyl chain.[1] -
1.4 – 1.6 ppm (4H, m):
-methylene protons.[1] - 0.9 – 1.0 ppm (6H, t): Methyl protons at the end of the propyl chain.
Validation Criteria:
-
Absence of broad peaks at
6.0–8.0 ppm (indicates no free acid protons). -
Sharp integration ratios (1:2:2:3).
Infrared Spectroscopy (FT-IR)
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is vital for assessing stereochemical purity.
-
Protocol: Heat from 0°C to 150°C at 10°C/min.
-
Expectation:
Functional Characterization: Ring-Opening Polymerization (ROP)[1][5]
The ultimate test of the monomer's quality is its ability to polymerize. Impurities (water, acid) will quench the catalyst and limit molecular weight.
ROP Protocol[1]
-
Drying: Dry the monomer and initiator (e.g., benzyl alcohol) under vacuum for 12h.
-
Reaction: Combine monomer, initiator, and Sn(Oct)
(molar ratio 500:1:0.05) in a sealed ampoule. -
Polymerization: Heat to 130°C for 24 hours.
-
Workup: Dissolve in CHCl
, precipitate in cold methanol.
ROP Mechanism Visualization
Figure 2: Coordination-insertion mechanism for the Ring-Opening Polymerization of 3,6-dipropyl-1,4-dioxane-2,5-dione.
References
-
General Synthesis of Substituted 1,4-Dioxane-2,5-diones
- Title: Poly (alpha hydroxy acid) copolymers (EP0217660A2).
-
Source: European Patent Office.[1]
- URL
-
Characterization of Hydroxyvaleric Acid Derivatives
-
Polymerization Kinetics of Lactide Homologs
-
Chemical Identity
